molecular formula C12H13NO3 B5125025 methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate

methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate

Cat. No. B5125025
M. Wt: 219.24 g/mol
InChI Key: XILWLZAQQFDBMU-UHFFFAOYSA-N
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Description

Methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate, also known as MOPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOPPC belongs to the class of pyrrolidinecarboxylate compounds, which have shown promising results in various biological systems.

Scientific Research Applications

Methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate has also been reported to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate has shown promising results in the treatment of diabetes, obesity, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate is not fully understood. However, it has been suggested that methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate exerts its therapeutic effects by modulating various signaling pathways in the body. methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate has been reported to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response. methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate has been shown to improve glucose metabolism and reduce insulin resistance.

Advantages and Limitations for Lab Experiments

Methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate is also stable under normal laboratory conditions and can be stored for extended periods. However, methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. In addition, methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate has a relatively short half-life, which may limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate. One potential direction is the development of methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate-based drugs for the treatment of neurodegenerative diseases. Another direction is the exploration of the potential of methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate in the treatment of cancer, diabetes, and cardiovascular diseases. Furthermore, the mechanism of action of methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate needs to be further elucidated to fully understand its therapeutic potential. Finally, the development of more efficient synthesis methods for methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate may facilitate its use in future research.
Conclusion:
In conclusion, methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate is a promising compound with potential therapeutic applications in various biological systems. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a valuable compound for scientific research. The synthesis method of methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate is relatively easy, and it has high purity and yield. methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate has several advantages for lab experiments, but it also has some limitations. Future research should focus on the development of methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate-based drugs, the exploration of its potential in the treatment of various diseases, and the elucidation of its mechanism of action.

Synthesis Methods

The synthesis of methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with methyl iodide in the presence of potassium carbonate to yield methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate. This method has been reported to yield methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate with high purity and yield.

properties

IUPAC Name

methyl 2-oxo-4-phenylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-12(15)13-8-10(7-11(13)14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILWLZAQQFDBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC(CC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate

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